molecular formula C8H9Cl3O B1294807 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride CAS No. 52314-67-7

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

Cat. No.: B1294807
CAS No.: 52314-67-7
M. Wt: 227.5 g/mol
InChI Key: CHLAOFANYRDCPD-UHFFFAOYSA-N
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Description

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is an organochlorine compound known for its significant role in the synthesis of various pyrethroid insecticides. This compound is characterized by its cyclopropane ring, which is substituted with a dichlorovinyl group and a dimethyl group, making it a crucial intermediate in the production of insecticidal agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride typically involves the following steps:

  • Formation of the Cyclopropane Ring: : The initial step involves the cyclopropanation of a suitable precursor, such as 2,2-dimethyl-1,3-butadiene, using a dichlorocarbene generated in situ. This reaction is often carried out in the presence of a strong base like sodium hydroxide and a phase-transfer catalyst to facilitate the formation of the cyclopropane ring.

  • Introduction of the Carbonyl Chloride Group: : The cyclopropane derivative is then subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to introduce the carbonyl chloride group. This step is typically performed under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

    Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Reagents like ammonia or primary amines in anhydrous conditions.

    Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Amides and Esters: Formed from substitution reactions.

    Carboxylic Acid: Formed from hydrolysis.

    Alcohol: Formed from reduction.

Scientific Research Applications

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is extensively used in scientific research, particularly in the following areas:

    Chemistry: As an intermediate in the synthesis of pyrethroid insecticides, which are crucial for pest control in agriculture.

    Biology: Studying the effects of pyrethroid insecticides on various biological systems, including their mode of action and resistance mechanisms in insects.

    Medicine: Investigating the potential toxicological effects of pyrethroid insecticides on human health and developing safer alternatives.

    Industry: Used in the large-scale production of insecticides, contributing to the development of effective pest management strategies.

Mechanism of Action

The primary mechanism of action of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride, when used as a precursor for pyrethroid insecticides, involves the disruption of sodium ion channels in the nervous system of insects. This disruption leads to prolonged depolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The molecular targets include voltage-gated sodium channels, which are crucial for the transmission of nerve impulses.

Comparison with Similar Compounds

Similar Compounds

  • Cypermethrin
  • Permethrin
  • Deltamethrin
  • Fenvalerate

Comparison

3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct physicochemical properties and biological activity. Compared to other similar compounds, it serves as a versatile intermediate, allowing for the synthesis of a wide range of pyrethroid insecticides with varying potency and spectrum of activity.

Conclusion

This compound is a vital compound in the field of synthetic chemistry, particularly in the production of pyrethroid insecticides. Its unique structure and reactivity make it an essential intermediate for developing effective pest control agents, with significant applications in agriculture, biology, medicine, and industry.

Properties

IUPAC Name

3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3O/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLAOFANYRDCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)Cl)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1028027
Record name Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Molecular Weight

227.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52314-67-7
Record name 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride
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URL https://commonchemistry.cas.org/detail?cas_rn=52314-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Permethric chloride
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Record name Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclopropanecarbonyl chloride, 3-(2,2-dichloroethenyl)-2,2-dimethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
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Synthesis routes and methods

Procedure details

3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropane carboxylic acid (32.0 grams) was stirred in 400 ml of methylene chloride under nitrogen. To this was added N,N-dimethylformamide (12 ml) and thionyl chloride (22.6 grams). The resulting solution was heated at reflux temperature for about 1.5 hours. The solvent was then removed in vacuo leaving about 36 grams of the desired 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane carboxoyl chloride, which was confirmed by IR and NMR spectroscopy.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 2
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 3
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3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
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3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 5
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3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride
Reactant of Route 6
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarbonyl chloride

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